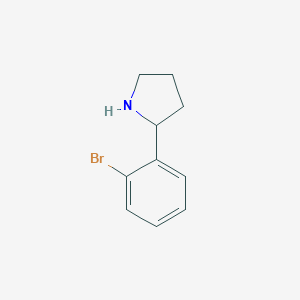

2-(2-Bromophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLGMIVYENBFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391203 | |

| Record name | 2-(2-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129540-24-5 | |

| Record name | 2-(2-Bromophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129540-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)pyrrolidine is a key structural motif found in a variety of pharmacologically active compounds and serves as a versatile intermediate in organic synthesis. Its synthesis has been the subject of considerable research, leading to the development of several effective methodologies. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, experimental considerations, and practical applications.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and limitations:

-

Grignard Reaction-based Approaches: These methods typically involve the reaction of a Grignard reagent derived from a bromobenzene derivative with a suitable pyrrolidine precursor.

-

Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods enable the direct formation of the C-C bond between the bromophenyl group and the pyrrolidine ring.

-

Reductive Amination Strategies: This approach involves the formation of an imine or enamine intermediate followed by reduction to the target pyrrolidine.

Part 1: Grignard Reaction-based Synthesis

The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. In the context of this compound synthesis, this typically involves the addition of a 2-bromophenylmagnesium halide to a 1-pyrroline or a related electrophile.

Mechanism of Grignard Addition to 1-Pyrroline

The core of this synthetic route is the nucleophilic addition of the Grignard reagent to the C=N bond of 1-pyrroline.

Caption: Mechanism of Grignard addition to 1-pyrroline.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether is crucial to prevent the quenching of the highly reactive Grignard reagent.

-

Initiation: A small crystal of iodine is often added to activate the magnesium surface and initiate the Grignard reagent formation.[1]

-

Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling. The subsequent addition to 1-pyrroline is also typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[2]

-

Workup: An aqueous workup with a mild acid, such as saturated ammonium chloride solution, is used to protonate the intermediate magnesium amide and quench any unreacted Grignard reagent.

Experimental Protocol: Grignard Synthesis

A representative protocol for the synthesis of this compound via the Grignard reaction is as follows:

| Step | Procedure |

| 1 | To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). |

| 2 | Add a small crystal of iodine and a few drops of 1,2-dibromoethane to initiate the reaction. |

| 3 | Slowly add a solution of 2-bromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. |

| 4 | Once the Grignard reagent formation is complete (as indicated by the disappearance of magnesium), cool the reaction mixture to 0 °C. |

| 5 | Add a solution of 1-pyrroline (1.0 eq) in anhydrous THF dropwise. |

| 6 | After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. |

| 7 | Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. |

| 8 | Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 9 | Purify the crude product by column chromatography. |

Note: The synthesis of the 1-pyrroline precursor is a critical aspect of this route. It can be prepared from various starting materials, such as the oxidation of pyrrolidine or the cyclization of amino alcohols.[3][4][5]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful and versatile methods for the synthesis of 2-arylpyrrolidines.[6][7][8][9][10][11][12][13][14]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve coupling 2-bromopyrrolidine (or a protected derivative) with 2-bromophenylboronic acid.

Sources

- 1. reddit.com [reddit.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. 1-Pyrroline synthesis [organic-chemistry.org]

- 4. Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

2-(2-Bromophenyl)pyrrolidine chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(2-Bromophenyl)pyrrolidine

Introduction: A Privileged Scaffold in Modern Synthesis

This compound is a heterocyclic compound of significant interest to the scientific community, particularly within the realms of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a saturated five-membered pyrrolidine ring directly attached to a brominated aromatic system, provides two distinct and highly valuable points for chemical modification. The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, often imparting favorable physicochemical properties such as enhanced aqueous solubility.[1][2] Simultaneously, the ortho-positioned bromine atom on the phenyl ring serves as a versatile synthetic handle, primed for a variety of powerful cross-coupling reactions.

This guide offers a comprehensive exploration of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, detail robust synthetic methodologies, and thoroughly examine its reactivity, with a focus on the strategic application of its dual functional centers. The insights provided herein are designed to empower scientists to leverage this potent building block in the design and construction of novel, complex molecular entities.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectral characteristics is paramount for its successful application in a laboratory setting. This compound is typically a white to beige crystalline powder under standard conditions.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrN | [4] |

| Molecular Weight | 226.113 g/mol | [4] |

| Boiling Point | 274.2°C at 760 mmHg | [3] |

| Appearance | White to beige crystals or crystalline powder | [3] |

| CAS Number | 129540-24-5 | [4] |

| Storage | Sealed in dry, 2-8°C, keep in dark place | [3] |

Spectroscopic Signature: Confirming Identity

Spectroscopic analysis is essential for verifying the structure and purity of this compound. The key expected signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are outlined below.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for both the aromatic and aliphatic protons. The four protons of the bromophenyl group will appear as complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm). The protons on the pyrrolidine ring will be found in the upfield aliphatic region, with the methine proton at the C2 position (adjacent to both the phenyl ring and the nitrogen) appearing as a distinct multiplet. The remaining methylene protons of the pyrrolidine ring will show as overlapping multiplets.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals. Four signals will be in the aromatic region (δ 120-145 ppm), corresponding to the bromophenyl ring carbons, including the carbon directly bonded to the bromine atom. The remaining signals will correspond to the five carbons of the pyrrolidine ring.

-

Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 226, with a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] A common fragmentation pattern for pyrrolidine-containing compounds is the formation of a pyrrolidinium cation at m/z 70.[6]

Synthesis of this compound: Strategic Routes

The synthesis of this compound can be achieved through several methodologies, with the choice of route often depending on the desired scale and stereochemical purity.

Method 1: Reductive Cyclization of an Imine Precursor

A prevalent and scalable method involves the reduction of the corresponding cyclic imine, 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reduction.

Causality in Experimental Design: The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and selective hydride donor, capable of reducing the imine C=N bond without affecting the aromatic C-Br bond. The reaction is performed at a very low temperature (-65°C) to control the rate of reaction and minimize potential side reactions, thereby enhancing the overall yield and purity of the product. The addition of acetic acid serves to protonate the imine nitrogen, activating it towards nucleophilic attack by the hydride.

Detailed Experimental Protocol: [3]

-

Dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in methanol (approx. 15 mL per gram of substrate).

-

Add acetic acid (approx. 3.75 mL per gram of substrate) to the solution.

-

Cool the reaction mixture to -65°C under a nitrogen atmosphere.

-

Add sodium borohydride (1.5 eq) portion-wise over 1 hour, maintaining the low temperature.

-

Stir the reaction at -65°C for 30 minutes after the addition is complete.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Remove the bulk of the methanol under reduced pressure.

-

Add 5N HCl for an acidic workup and extract with diethyl ether to remove non-basic impurities.

-

Basify the aqueous layer with sodium hydroxide pellets, keeping the temperature below 30°C with an ice bath.

-

Extract the basic aqueous solution with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to yield this compound.

Caption: Workflow for the synthesis of this compound via imine reduction.

Method 2: Asymmetric Synthesis for Enantiopure Products

For applications in drug development, obtaining enantiomerically pure compounds is often critical. Asymmetric methods provide access to specific (R)- or (S)-enantiomers.

-

Chiral Auxiliary Approach: A highly effective strategy involves the use of chiral N-tert-butanesulfinyl imines. A diastereoselective addition of a Grignard reagent to a γ-chlorinated N-tert-butanesulfinyl imine, followed by cyclization, can produce 2-substituted pyrrolidines in high yield and with excellent enantiomeric excess (ee >99%).[7][8][9] The sulfinyl group acts as a powerful chiral directing group and can be easily cleaved under acidic conditions to reveal the free amine.

-

Biocatalytic Approach: The use of transaminases offers an environmentally friendly route to chiral amines. Starting from commercially available ω-chloroketones, transaminases can catalyze an asymmetric amination, which is followed by a spontaneous intramolecular cyclization to form the desired 2-arylpyrrolidine.[10] This method can provide access to either enantiomer by selecting the appropriate (R)- or (S)-selective transaminase.[10]

Chemical Reactivity: A Tale of Two Moieties

The reactivity of this compound is dominated by its two key functional components: the versatile 2-bromophenyl group and the nucleophilic pyrrolidine ring.

Reactivity of the 2-Bromophenyl Moiety: The Gateway to Complexity

The carbon-bromine bond is the molecule's primary site for strategic carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[11][12][13] These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular frameworks from simple precursors.[13]

1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds, allowing for the synthesis of biaryl compounds which are prevalent in pharmaceuticals.[11][14] In this reaction, the bromine atom of this compound is replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent (e.g., a boronic acid or ester).

Causality in Experimental Design: The catalytic cycle requires a Pd(0) species, a suitable ligand, and a base.

-

Catalyst: A palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is used as a precatalyst, which is reduced in situ to the active Pd(0) species.

-

Ligand: Phosphine ligands (e.g., SPhos, XPhos, PPh₃) are crucial. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and tune its reactivity. The choice of ligand can dramatically influence the reaction's efficiency and scope.

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Illustrative Protocol for Suzuki-Miyaura Coupling: This protocol is based on established methods for analogous 2-bromoaryls.[11]

-

To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

-

Purge the flask with an inert gas (Argon or Nitrogen).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Add a degassed solvent system (e.g., Toluene/Water or Dioxane/Water).

-

Heat the reaction mixture (typically 80-110°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

2. Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice. This reaction couples the aryl bromide with a primary or secondary amine, providing access to N-aryl pyrrolidines, which are also important structures in medicinal chemistry. The catalytic system is similar to that of the Suzuki coupling, typically involving a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[11]

3. Other Cross-Coupling Reactions

The versatility of the C-Br bond also allows for other transformations, including:

-

Heck Reaction: Coupling with alkenes to form substituted styrenes.

-

Sonogashira Reaction: Coupling with terminal alkynes to create aryl alkynes, typically using a palladium/copper co-catalytic system.

-

Stille Coupling: Coupling with organostannanes.[15]

Reactivity of the Pyrrolidine Ring

The secondary amine of the pyrrolidine ring is a nucleophilic center and a hydrogen bond donor, offering a secondary site for functionalization.

-

N-Acylation/Sulfonylation: The nitrogen can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides or sulfonamides. This modification is often used to mask the basicity of the nitrogen, alter the molecule's lipophilicity, or introduce new pharmacophoric elements. For instance, reacting it with 2-bromobenzenesulfonyl chloride would yield 1-((2-Bromophenyl)sulfonyl)-2-(2-bromophenyl)pyrrolidine, a molecule with two distinct aryl bromide handles for sequential, site-selective cross-coupling.[11]

-

N-Alkylation: The nitrogen can be alkylated using alkyl halides, although care must be taken to avoid over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for introducing N-alkyl substituents.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a highly valuable starting material for the synthesis of complex, biologically active molecules.

-

Scaffold for Bioactive Compounds: The 2-arylpyrrolidine motif is a "privileged scaffold" frequently found in compounds targeting the central nervous system (CNS) and other biological systems.[1][16][17] Its three-dimensional structure allows for effective exploration of the chemical space around a biological target.[1]

-

Intermediate for Cyclophilin Inhibitors: This compound has been studied as an intermediate for drugs that target cyclophilins, a class of proteins involved in protein folding and cellular regulation.[3] Inhibition of cyclophilins is a therapeutic strategy being explored for cancer and inflammatory diseases. The distal phenyl group of the molecule is known to bind to the active site of cyclophilin A.[3]

-

Access to Complex Heterocycles: Through intramolecular cross-coupling reactions, this compound derivatives can be used to construct fused polycyclic systems. For example, an intramolecular Heck reaction could be envisioned to form a new ring system, expanding the structural diversity accessible from this starting material.

Conclusion

This compound stands out as a powerful and versatile building block for chemical synthesis. Its structure provides a pre-installed, pharmaceutically relevant pyrrolidine core and a highly reactive aryl bromide handle. The ability to perform selective N-functionalization on the pyrrolidine ring, followed by a wide array of palladium-catalyzed cross-coupling reactions on the bromophenyl moiety, allows for the systematic and efficient construction of diverse and complex molecular architectures. For researchers and professionals in drug discovery, a thorough understanding of the synthesis and reactivity of this compound opens the door to novel chemical entities with significant therapeutic potential.

References

-

Sanders, J. N., et al. (2016). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. PMC - NIH. [Link]

-

Vila, S., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Royal Society of Chemistry. [Link]

-

Vila, S., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed. [Link]

-

Slabu, I., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications. [Link]

-

Vila, S., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications (RSC Publishing). [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4. ResearchGate. [Link]

-

Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

ResearchGate. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]

-

White, J. D., et al. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. [Link]

-

PubChem. (n.d.). 2-[2-(2-Bromophenyl)propan-2-yl]pyrrolidine. PubChem. [Link]

-

MDPI. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]

-

ZaiQi Bio-Tech. (n.d.). This compound | CAS No:129540-24-5. ZaiQi Bio-Tech. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. [Link]

-

TaiChem Taizhou Ltd. (n.d.). Buy (2S)-2-(4-Bromophenyl)pyrrolidine Pharmaceutical Grade. LookChem. [Link]

-

ResearchGate. (2013). Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. ResearchGate. [Link]

-

Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]

-

Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

ResearchGate. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

-

ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Khumsubdee, S., et al. (2013). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. PMC - NIH. [Link]

-

Leontidis, I., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. PMC - PubMed Central. [Link]

-

SpectraBase. (n.d.). 1-(2-bromophenyl)pyrrolidine-2-thione - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

-

ResearchGate. (2005). (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. ResearchGate. [Link]

-

KAUST Repository. (2025). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. KAUST Repository. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

RWTH Publications. (2025). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. RWTH Publications. [Link]

-

SlidePlayer. (n.d.). Spectroscopy Methods of structure determination. SlidePlayer. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 3. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]

- 4. This compound| CAS No:129540-24-5|ZaiQi Bio-Tech [chemzq.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. nobelprize.org [nobelprize.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

Spectroscopic Data of 2-(2-Bromophenyl)pyrrolidine: An In-depth Technical Guide

Introduction

2-(2-Bromophenyl)pyrrolidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a common scaffold in many biologically active molecules and natural products.[1] The presence of a bromophenyl substituent provides a site for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.[2] Accurate structural elucidation and confirmation are paramount in the development of any new chemical entity. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring and the bromophenyl group. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' | ~7.6 | d | ~8.0 |

| H-3', H-4' | ~7.1 - 7.4 | m | - |

| H-5' | ~7.0 | t | ~7.5 |

| H-2 | ~4.2 | t | ~8.0 |

| H-5a, H-5b | ~3.0 - 3.2 | m | - |

| H-3a, H-3b | ~1.8 - 2.0 | m | - |

| H-4a, H-4b | ~1.6 - 1.8 | m | - |

| N-H | ~2.5 (broad) | s | - |

Interpretation:

-

Aromatic Protons (H-2' to H-5'): The protons on the bromophenyl ring are expected to appear in the downfield region (7.0-7.6 ppm) characteristic of aromatic protons.[3][4] The proton ortho to the bromine atom (H-2') will likely be the most deshielded due to the inductive effect of the halogen. The other aromatic protons will appear as a complex multiplet.[5] The ortho-disubstitution pattern leads to a complex splitting pattern for these protons.[5]

-

Pyrrolidine Protons (H-2 to H-5): The proton at the 2-position of the pyrrolidine ring (H-2), being adjacent to both the nitrogen atom and the aromatic ring, is expected to be the most downfield of the aliphatic protons, likely appearing as a triplet around 4.2 ppm.[6][7] The protons on the carbons adjacent to the nitrogen (H-5) will be deshielded compared to other aliphatic protons and are expected to appear as a multiplet around 3.0-3.2 ppm.[1] The remaining pyrrolidine protons (H-3 and H-4) will appear as complex multiplets in the more upfield region of the spectrum.[8]

-

N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. It is expected to be in the range of 2.5 ppm. This signal would disappear upon the addition of D₂O.[1]

Caption: Molecular structure with proton labeling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~145 |

| C-2' | ~122 |

| C-3' | ~128 |

| C-4' | ~127 |

| C-5' | ~132 |

| C-6' | ~129 |

| C-2 | ~65 |

| C-5 | ~47 |

| C-3 | ~35 |

| C-4 | ~25 |

Interpretation:

-

Aromatic Carbons (C-1' to C-6'): The aromatic carbons are expected in the 122-145 ppm range.[9][10] The carbon bearing the bromine atom (C-2') is expected to be shifted upfield due to the "heavy atom effect".[11][12] The ipso-carbon (C-1') attached to the pyrrolidine ring will be a quaternary carbon and is expected to be downfield.[13]

-

Pyrrolidine Carbons (C-2 to C-5): The carbon at the 2-position (C-2), being attached to both the nitrogen and the aromatic ring, will be the most downfield of the aliphatic carbons, appearing around 65 ppm.[14][15] The carbon adjacent to the nitrogen (C-5) is expected around 47 ppm, while the other two carbons (C-3 and C-4) will be further upfield.[16]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Interpretation:

-

N-H Stretch: A characteristic sharp peak is expected in the 3300-3500 cm⁻¹ region for the N-H stretch of the secondary amine.[17][18] This helps to distinguish it from the broader O-H stretch of alcohols.[1]

-

C-H Stretches: The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring will be just below 3000 cm⁻¹.[18]

-

Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the benzene ring.

-

N-H Bend: A bending vibration for the N-H bond is expected in the 1550-1650 cm⁻¹ range.[18]

-

C-N and C-Br Stretches: The C-N stretch of the amine and the C-Br stretch will appear in the fingerprint region of the spectrum.[17]

Caption: Key functional groups for IR analysis.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

| Ion | Predicted m/z | Notes |

| [M]⁺ | 225/227 | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| [M-H]⁺ | 224/226 | Loss of a hydrogen atom. |

| [M-C₄H₈N]⁺ | 155/157 | Loss of the pyrrolidine ring via cleavage of the C-C bond between the two rings. |

| [C₄H₈N]⁺ | 70 | Pyrrolidine fragment. |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl fragment. |

Interpretation:

-

Molecular Ion Peak: The most important feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 225 and 227.[19] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.[20][21]

-

Fragmentation Pattern: The fragmentation of this compound is expected to be dominated by the cleavage of the bond connecting the pyrrolidine and bromophenyl rings.[22][23] This would lead to the formation of a bromophenyl cation (m/z 155/157) and a pyrrolidine radical, or a pyrrolidinyl cation (m/z 70).[24] The loss of the entire pyrrolidine neutral molecule from the molecular ion is also a likely fragmentation pathway.[22]

Caption: Proposed primary fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion if the sample is in solution, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely induce significant fragmentation. Electrospray Ionization (ESI) is used for LC-MS and is a softer ionization technique that will likely show a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data for this compound can be reliably predicted based on its chemical structure and the known spectroscopic behavior of its constituent functional groups. The ¹H and ¹³C NMR spectra will provide detailed information about the carbon-hydrogen framework. The IR spectrum will confirm the presence of the secondary amine and the aromatic ring. Finally, mass spectrometry will unequivocally determine the molecular weight and confirm the presence of a bromine atom through its characteristic isotopic pattern. This guide provides a solid foundation for researchers to interpret the experimental data they acquire for this compound and to confirm its successful synthesis and purity.

References

- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ioniz

- Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C...

- Okano, Y., Miyata, T., Iwasaki, K., Takahama, K., Hitoshi, T., & Kasé, Y. (1982). Analysis of endogenous pyrrolidine levels by mass fragmentography. Life Sciences, 31(7), 671–677.

- Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF - ResearchG

- Jackson, G. (2020).

- Facile Access to α-Aryl Substituted Pyrrolidines - The Royal Society of Chemistry. (n.d.).

- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. (n.d.).

- Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides).

- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10).

- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Huskie Commons - Northern Illinois University. (2020, June 1).

- IR: amines. (n.d.).

- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega - ACS Public

- 13C NMR of bromobenzene ipso carbon shielding - Chemistry Stack Exchange. (2017, April 30).

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)

- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchG

- 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20).

- The infrared spectra of secondary amines and their salts - ResearchG

- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.).

- The oa-TOF mass spectra of the major bromine-containing peaks shown in...

- 2-Pyrrolidinone(616-45-5) 13C NMR spectrum - ChemicalBook. (n.d.).

- 2-Pyrrolidinone(616-45-5) 1H NMR spectrum - ChemicalBook. (n.d.).

- Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019, May 1).

- ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′)

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. (2004, February 18).

- a guide to 13c nmr chemical shift values - Compound Interest. (n.d.).

- Pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- 13 C NMR Chemical Shifts - Oregon St

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider

- Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...

- Short Summary of 1H-NMR Interpret

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19).

- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube. (2024, June 4).

- anisotropic and steric effects in halogen substituent chemical shifts (SCS)

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. researchgate.net [researchgate.net]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. compoundchem.com [compoundchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. spectrabase.com [spectrabase.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. wikieducator.org [wikieducator.org]

- 19. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)pyrrolidine: A Key Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of the discovery and seminal synthesis of 2-(2-Bromophenyl)pyrrolidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into the strategic considerations of its synthesis, provide detailed experimental protocols, and contextualize its importance as a molecular scaffold, particularly in the exploration of cyclophilin inhibitors.

Introduction: The Significance of the 2-Arylpyrrolidine Motif

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole. When substituted at the 2-position with an aryl group, the resulting 2-arylpyrrolidine motif becomes a critical pharmacophore in a variety of biologically active molecules.

This compound (CAS No: 129540-24-5) has emerged as a valuable building block in drug discovery.[1] The presence of the ortho-bromophenyl group offers a strategic handle for further functionalization through cross-coupling reactions, while the pyrrolidine core itself is instrumental in molecular recognition, particularly in the active sites of enzymes like cyclophilins.

The Seminal Synthetic Approach: A Retrosynthetic Analysis

The most direct and widely cited synthesis of this compound proceeds via the reduction of a cyclic imine precursor, 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole. This retrosynthetic approach is strategically sound for several reasons:

-

Robustness: The formation and subsequent reduction of imines are well-established and high-yielding transformations in organic synthesis.

-

Accessibility of Precursors: The starting materials for the synthesis of the cyclic imine are readily available.

-

Chemoselectivity: The imine functional group can be selectively reduced in the presence of the aromatic bromine atom, preserving a key site for further diversification.

Caption: Retrosynthetic analysis of this compound.

The First Synthesis: A Detailed Mechanistic Walkthrough and Protocol

The first widely documented synthesis of this compound involves a two-step process from acyclic precursors to the final product. Here, we will dissect each step, explaining the underlying chemical principles and providing a detailed, self-validating experimental protocol.

Step 1: Synthesis of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole

The synthesis of the cyclic imine precursor is typically achieved through the cyclization of a suitable amino ketone or a related species.

Expert Insight: The choice of reaction conditions for this cyclization is critical to favor the formation of the five-membered ring over polymerization or other side reactions. The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the desired product.

Step 2: Reduction of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole to this compound

The key transformation in this synthesis is the reduction of the endocyclic imine. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this purpose.

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for reducing imines without affecting the aromatic bromide. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to hydrodebromination.

-

Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the imine substrate and the borohydride reagent. It also serves as a proton source for the nascent amine.

-

Temperature: The reaction is initiated at a very low temperature (-65 °C) to control the exothermic nature of the reduction and to minimize potential side reactions. Allowing the reaction to slowly warm to room temperature ensures complete conversion.

-

Acidic Workup: The addition of hydrochloric acid serves to quench any unreacted sodium borohydride and to protonate the newly formed pyrrolidine, making it water-soluble. This allows for an extractive workup to remove non-basic organic impurities.

-

Basic Workup: Subsequent basification with a strong base like sodium hydroxide deprotonates the pyrrolidinium salt, regenerating the free amine which can then be extracted into an organic solvent.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole | 224.09 | 88 | 393 |

| Methanol | 32.04 | 1300 mL | - |

| Acetic Acid | 60.05 | 330 mL | - |

| Sodium Borohydride | 37.83 | 22.28 | 589 |

| 5N Hydrochloric Acid | - | 950 mL | - |

| Diethyl Ether | 74.12 | 1000 mL | - |

| Sodium Hydroxide (pellets) | 40.00 | 310 g | - |

| Ethyl Acetate | 88.11 | 2400 mL | - |

| Brine (saturated NaCl solution) | - | 800 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Silica Gel | - | 1 kg | - |

Procedure:

-

Reaction Setup: In a suitable multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (88 g, 393 mmol) in methanol (1300 mL).

-

Acidification and Cooling: Add acetic acid (330 mL) to the solution. Cool the reaction mixture to -65 °C using a dry ice/acetone bath.

-

Reduction: Under a nitrogen atmosphere, add sodium borohydride (22.28 g, 589 mmol) portion-wise over a period of 1 hour, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction mixture at -65 °C for 30 minutes after the addition is complete. Then, remove the cooling bath and allow the mixture to warm to room temperature.

-

Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Acidic Workup: To the residue, add 5N HCl (950 mL) and transfer the solution to a large separatory funnel. Extract the aqueous solution with diethyl ether (2 x 500 mL) to remove any non-basic impurities. Discard the organic layers.

-

Basification: Cool the acidic aqueous layer in an ice bath. Carefully add sodium hydroxide pellets (310 g) portion-wise, ensuring the temperature remains below 30 °C.

-

Extraction of Product: Extract the basified aqueous solution with ethyl acetate (3 x 800 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (800 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (1 kg), eluting with a gradient of 19:1 to 9:1 methylene chloride-ethanol to afford this compound as a white to beige crystalline powder (68.5 g).

Expected Yield: Approximately 77%

Characterization Data

| Property | Value |

| Appearance | White to beige crystals or crystalline powder |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| Boiling Point | 274.2 °C at 760 mmHg |

| CAS Number | 129540-24-5 |

Conclusion and Future Directions

The synthesis of this compound via the reduction of its cyclic imine precursor is a robust and efficient method for obtaining this valuable medicinal chemistry scaffold. The procedure is scalable and utilizes readily available reagents, making it a practical choice for both academic and industrial research. The strategic placement of the bromo substituent provides a versatile handle for the generation of diverse compound libraries through modern cross-coupling methodologies. Future work in this area will likely focus on the development of asymmetric syntheses to access enantiomerically pure forms of this and related 2-arylpyrrolidines, further enhancing their utility in the development of stereospecific therapeutic agents.

References

-

ZaiQi Bio-Tech. This compound | CAS No: 129540-24-5. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(2-Bromophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-(2-Bromophenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds, and understanding the properties of its derivatives is crucial for the rational design of novel therapeutics.[1] This document collates available data on the identity, structure, and physicochemical properties of this compound, alongside a detailed synthesis protocol. While there are gaps in the publicly available experimental data for certain parameters, this guide aims to be a valuable resource by also outlining the standard methodologies for their determination and discussing the significance of these properties in a drug development context.

Introduction: The Significance of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom.[2] This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products, pharmaceuticals, and bioactive molecules.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated by substituents.[1]

This compound is a derivative that incorporates a brominated phenyl group at the 2-position of the pyrrolidine ring. The presence of the bromine atom offers a handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile building block in the synthesis of more complex molecules. The phenyl group itself can engage in various non-covalent interactions with biological macromolecules, including pi-stacking and hydrophobic interactions. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in its evaluation as a potential scaffold or intermediate in drug discovery programs.

Chemical Identity and Structure

A clear definition of a compound's identity is paramount for scientific rigor. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 129540-24-5 | [3] |

| Molecular Formula | C₁₀H₁₂BrN | [3] |

| Molecular Weight | 226.113 g/mol | [3] |

| Canonical SMILES | C1CC(NC1)C2=CC=CC=C2Br | [3] |

| InChIKey | BSLGMIVYENBFFY-UHFFFAOYSA-N | [3] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.2!", fontcolor="#202124"]; C2 [label="C", pos="-0.8,-1.5!", fontcolor="#202124"]; C3 [label="C", pos="0.8,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-0.2!", fontcolor="#202124"]; C5 [label="C", pos="-2.5,-0.2!", fontcolor="#202124"]; C6 [label="C", pos="-3.3,0.9!", fontcolor="#202124"]; C7 [label="C", pos="-4.6,0.9!", fontcolor="#202124"]; C8 [label="C", pos="-5.1,-0.2!", fontcolor="#202124"]; C9 [label="C", pos="-4.3,-1.3!", fontcolor="#202124"]; C10 [label="C", pos="-3.0,-1.3!", fontcolor="#202124"]; Br [label="Br", pos="-2.5,2.3!", fontcolor="#EA4335"]; H1 [label="H", pos="0,1.0!", fontcolor="#5F6368"];

// Bonds N1 -- C1 [color="#202124"]; C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- N1 [color="#202124"]; C1 -- C5 [color="#202124"]; C5 -- C6 [color="#202124", style=double]; C6 -- C7 [color="#202124"]; C7 -- C8 [color="#202124", style=double]; C8 -- C9 [color="#202124"]; C9 -- C10 [color="#202124", style=double]; C10 -- C5 [color="#202124"]; C6 -- Br [color="#202124"]; N1 -- H1 [color="#202124"]; }

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

This compound is described as a white to beige crystalline powder at room temperature.[4]

Melting and Boiling Points

There is conflicting information regarding the boiling point of this compound. One source reports a boiling point of 274.2°C at 760 mmHg, while another indicates a boiling point of 298.9°C at 760 mmHg.[3][4] This discrepancy highlights the need for verification from a primary literature source. An experimentally determined melting point for this compound has not been found in the searched literature.

Experimental Protocol: Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range is typically narrow (1-2°C).

Solubility

Experimental Protocol: Determination of Thermodynamic Solubility

The equilibrium solubility of a compound can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acidity/Basicity (pKa)

The pKa of a compound is a measure of its acidity or basicity. For this compound, the secondary amine in the pyrrolidine ring is the primary basic center. An experimentally determined pKa value for this specific compound has not been found. For comparison, the pKa of the conjugate acid of the parent pyrrolidine is approximately 11.3.[5] The presence of the electron-withdrawing bromophenyl group at the 2-position is expected to decrease the basicity of the pyrrolidine nitrogen, resulting in a lower pKa value.

Experimental Protocol: Determination of pKa

Potentiometric titration is a common and accurate method for determining the pKa of a compound.

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is the pH at which half of the compound is in its protonated form. This corresponds to the midpoint of the buffer region in the titration curve.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. While specific spectra for this compound are not available in the searched databases, this section outlines the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the pyrrolidine ring. The aromatic protons will likely appear in the downfield region (typically δ 7.0-8.0 ppm). The protons on the pyrrolidine ring will appear in the upfield region, with the proton at the chiral center (C2) being the most downfield of the aliphatic protons due to its proximity to the aromatic ring and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbon attached to the bromine atom being significantly influenced. The aliphatic carbons of the pyrrolidine ring will appear in the upfield region (typically δ 20-70 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[6] Common fragmentation patterns for pyrrolidine derivatives often involve cleavage of the ring or loss of substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: In the 1020-1250 cm⁻¹ region.

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

Synthesis Protocol

A detailed synthesis for this compound has been reported and is outlined below.[4] This procedure involves the reduction of a cyclic imine precursor.

Figure 2: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution and Cooling: 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (393 mmol, 88 g) is dissolved in methanol (1300 mL). Acetic acid (330 mL) is then added, and the solution is cooled to -65°C under a nitrogen atmosphere.[4]

-

Reduction: Sodium borohydride (589 mmol, 22.28 g) is added portionwise over 1 hour, maintaining the temperature at -65°C.[4]

-

Reaction and Warming: The reaction mixture is stirred at -65°C for 30 minutes. The cooling bath is then removed, and the reaction is allowed to warm to room temperature.[4]

-

Solvent Removal: The bulk of the methanol is removed under reduced pressure.[4]

-

Acidic Workup: 5N HCl (950 mL) is added to the residue, and the aqueous solution is extracted with ether (2 x 500 mL) to remove non-basic impurities.[4]

-

Basification: The acidic aqueous layer is cooled in an ice bath and basified by the slow addition of sodium hydroxide pellets (310 g), ensuring the temperature remains below 30°C.[4]

-

Extraction: The basic aqueous solution is extracted with ethyl acetate (3 x 800 mL).[4]

-

Washing and Drying: The combined organic extracts are washed with brine (800 mL), dried over sodium sulfate, and the solvent is removed by evaporation.[4]

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of methylene chloride-ethanol (19:1 to 9:1), to yield this compound.[4]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a versatile scaffold for the synthesis of more complex molecules. This guide has summarized the available information on its physicochemical properties. However, it is evident that there are significant gaps in the experimental data, particularly for melting point, solubility, and pKa. The conflicting reports on its boiling point also warrant further investigation. For researchers and drug development professionals, the experimental determination of these missing parameters is highly recommended to build a complete and accurate profile of this compound, which will be invaluable for its future applications in the design and synthesis of novel therapeutic agents.

References

- Belveren, S., Poyraz, S., et al. (2019). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1267873.

-

Chemzq. (n.d.). This compound| CAS No:129540-24-5. Retrieved from [Link]

- Facile Access to α-Aryl Substituted Pyrrolidines. (n.d.). The Royal Society of Chemistry.

- Molecular peaks of bromide compounds. (n.d.).

- Poyraz, S., Belveren, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4972.

- Proton NMR Table. (n.d.).

-

PubChem. (n.d.). 2-[2-(2-Bromophenyl)ethyl]pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

- Synthesis and physicochemical characterization of pyrrolidinium based surfactants. (2013). Journal of Colloid and Interface Science, 390(1), 80-88.

- Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2022). ChemRxiv.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Waring, M. J., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 15(9), 3125–3132.

- Wiley-VCH. (2007).

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

- Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1079-1088.

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- A molecular mass spectrum. (n.d.). University of Arizona.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chair of Analytical Chemistry, University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. This compound| CAS No:129540-24-5|ZaiQi Bio-Tech [chemzq.com]

- 4. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]

- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asdlib.org [asdlib.org]

An In-depth Technical Guide to 2-(2-Bromophenyl)pyrrolidine (CAS: 129540-24-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)pyrrolidine, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document delves into its physicochemical properties, outlines a detailed and validated synthetic protocol, and explores its significant applications, particularly in the development of novel therapeutics. With a focus on practical utility for researchers, this guide includes detailed experimental procedures, analytical methodologies for purity assessment, and a thorough discussion of its role as a versatile scaffold in drug discovery, supported by authoritative references.

Introduction: The Strategic Importance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets. When substituted with an aryl group at the 2-position, the resulting 2-arylpyrrolidine motif becomes a cornerstone for the development of a diverse range of biologically active molecules.[3]

This compound, in particular, has emerged as a valuable intermediate. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This enables the facile introduction of diverse molecular fragments, making it an ideal starting point for the construction of compound libraries for drug discovery. Furthermore, the this compound core itself has been identified as a key pharmacophore in the development of potent inhibitors of cyclophilins, a family of proteins implicated in a range of diseases, including cancer and inflammatory disorders.[6][7]

This guide serves as a detailed resource for chemists and pharmacologists, providing the essential technical information required to effectively synthesize, characterize, and utilize this compound in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and formulation.

Structural and Chemical Identifiers

| Property | Value |

| CAS Number | 129540-24-5[8] |

| Molecular Formula | C₁₀H₁₂BrN[8] |

| Molecular Weight | 226.11 g/mol [8] |

| IUPAC Name | This compound |

| Synonyms | Pyrrolidine, 2-(2-bromophenyl)-[8] |

| SMILES | C1CC(NC1)C2=CC=CC=C2Br[8] |

| InChIKey | BSLGMIVYENBFFY-UHFFFAOYSA-N[8] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to beige crystalline powder | [6] |

| Boiling Point | 274.2 °C at 760 mmHg | [6] |

| 298.9 °C at 760 mmHg | [8] | |

| Melting Point | Not definitively reported | [8] |

| Density | 1.009 g/cm³ | [8] |

| Refractive Index | 1.519 | [8] |

| Flash Point | 120.6 °C | [8] |

| Vapor Pressure | 0.00124 mmHg at 25 °C | [8] |

| Solubility | Miscible with most organic solvents. | [9] |

Note on conflicting data: There are slight discrepancies in the reported boiling points from different suppliers. Researchers should consider these values as estimates and determine the boiling point under their specific experimental conditions if precise data is required. The melting point is not consistently reported in the available literature.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of the corresponding imine, 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole. The following protocol is a robust and scalable method for its preparation in a laboratory setting.[6]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole

This protocol is adapted from established literature procedures.[6]

Materials:

-

5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (88 g, 393 mmol)

-

Methanol (1300 mL)

-

Acetic acid (330 mL)

-

Sodium borohydride (22.28 g, 589 mmol)

-

5N Hydrochloric acid (950 mL)

-

Diethyl ether (2 x 500 mL)

-

Sodium hydroxide pellets (310 g)

-

Ethyl acetate (3 x 800 mL)

-

Brine (800 mL)

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

-

Methylene chloride and Ethanol (for chromatography)

Procedure:

-

Reaction Setup: In a suitable multi-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (88 g, 393 mmol) in methanol (1300 mL).[6]

-

Add acetic acid (330 mL) to the solution and cool the mixture to -65 °C using a dry ice/acetone bath under a nitrogen atmosphere.[6]

-

Reduction: Carefully add sodium borohydride (22.28 g, 589 mmol) portionwise over 1 hour, ensuring the internal temperature does not rise significantly.[6]

-

Stir the reaction mixture at -65 °C for an additional 30 minutes.[6]

-

Remove the cooling bath and allow the reaction to warm to room temperature.[6]

-

Work-up: Remove the bulk of the methanol under reduced pressure.[6]

-

Add 5N HCl (950 mL) to the residue and extract the aqueous solution with diethyl ether (2 x 500 mL) to remove any unreacted starting material and non-basic impurities.[6]

-

Cool the acidic aqueous layer in an ice bath and carefully basify with sodium hydroxide pellets (310 g), maintaining the temperature below 30 °C.[6]

-

Extract the basified aqueous layer with ethyl acetate (3 x 800 mL).[6]

-

Combine the organic extracts, wash with brine (800 mL), dry over anhydrous sodium sulfate, and filter.[6]

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of 19:1 to 9:1 methylene chloride-ethanol to afford pure this compound (yield: 68.5 g).[6]

Causality Behind Experimental Choices:

-

Low Temperature: The reduction is performed at -65 °C to control the reactivity of sodium borohydride and improve the selectivity of the imine reduction over any potential side reactions.

-

Acidic Medium: Acetic acid is added to protonate the imine, forming a more electrophilic iminium ion, which is more readily reduced by the mild reducing agent, sodium borohydride.

-

Acidic and Basic Extractions: The work-up procedure is designed to separate the basic product from non-basic impurities. The initial acidic wash removes starting material and byproducts, while the subsequent basification allows for the extraction of the free amine product into an organic solvent.

Purification and Quality Control

Purity is paramount for the use of this compound in subsequent synthetic steps, especially in the context of drug development.

Purification Methods:

-

Column Chromatography: As described in the synthesis protocol, silica gel chromatography is an effective method for purification.[6]

-

Recrystallization: For further purification, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, can be employed. The dual polarity of the molecule makes a solvent-pair system often effective.

Analytical Methods for Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) and UV detection (e.g., at 254 nm) is a robust technique for assessing purity.

-

Gas Chromatography (GC): GC analysis on a suitable capillary column (e.g., a mid-polar phase like 6% cyanopropyl, 94% polydimethylsiloxane) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used to determine purity and identify volatile impurities.

-

Chiral Separation: Since this compound is chiral, enantiomeric purity can be assessed using chiral HPLC or chiral GC. Chiral HPLC is often performed on columns with chiral stationary phases, such as those based on cellulose or amylose derivatives.[10]